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Compound of Interest

Compound Name: SC-10

Cat. No.: B1681507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer agent TIC10,

also known as ONC201, with a focus on its application in treating specific cancer cell lines. This

document includes detailed experimental protocols and a summary of its efficacy. It is

presumed that the user's interest in "SC-10" was a typographical error and refers to the well-

documented compound TIC10.

Introduction
TIC10 (TRAIL-Inducing Compound 10), or ONC201, is a novel, orally active small molecule

with broad-spectrum anti-tumor activity. It is a first-in-class imipridone that has shown efficacy

in a variety of preclinical cancer models, including those for glioblastoma, breast cancer, colon

cancer, and pancreatic cancer. Its unique mechanism of action, which involves the induction of

the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, distinguishes it

from traditional chemotherapeutic agents. TIC10 has the ability to cross the blood-brain barrier,

making it a promising candidate for the treatment of brain tumors.

Mechanism of Action
TIC10 exerts its anti-cancer effects primarily through the induction of apoptosis via the TRAIL

signaling pathway. The key steps in its mechanism of action are as follows:
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Inhibition of Akt and ERK: TIC10 dually inactivates the protein kinase B (Akt) and the

extracellular signal-regulated kinase (ERK) signaling pathways.

Activation of FOXO3a: The inhibition of Akt and ERK leads to the dephosphorylation and

subsequent nuclear translocation of the transcription factor FOXO3a.

TRAIL Gene Transcription: Once in the nucleus, FOXO3a binds to the promoter of the TRAIL

gene, leading to its transcriptional upregulation.

Induction of Apoptosis: The increased expression of TRAIL protein on the surface of cancer

cells initiates apoptosis through both autocrine and paracrine signaling. This process is

mediated by the binding of TRAIL to its death receptors, DR4 and DR5.

This mechanism is notably independent of p53 status, suggesting that TIC10 may be effective

in cancers with mutated or deficient p53.
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Quantitative Data: In Vitro Efficacy of TIC10
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth

inhibition (GI50) values of TIC10 in various human cancer cell lines. These values indicate the
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concentration of TIC10 required to inhibit cell growth or viability by 50%.

Cancer Type Cell Line IC50 / GI50 (µM) Citation(s)

Glioblastoma U87 MG ~2.5 (GI50) [1]

Glioblastoma SF295 ~1.0 (GI50) [1]

Colon Cancer HCT116 p53-/- Not specified [2]

Medulloblastoma D425 ~1.5 [3]

Medulloblastoma D458 ~1.2 [3]

Medulloblastoma DAOY ~2.0 [3]

Prostate Cancer PC-3 Not specified [4]

Small Cell Lung

Cancer
NCI-H146 Not specified [4]

Note: IC50 and GI50 values can vary depending on the specific assay conditions, such as

incubation time and cell density.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of TIC10 in

cancer cell lines.

Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of TIC10 on the viability of cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium (e.g., DMEM with 10% FBS)

TIC10 (stock solution in DMSO)
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96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Phosphate-buffered saline (PBS)

Multichannel pipette

Plate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.

Drug Treatment:

Prepare serial dilutions of TIC10 in complete medium from the stock solution. A typical

concentration range to test is 0.1 µM to 20 µM.

Include a vehicle control (DMSO) at the same final concentration as the highest TIC10

concentration.

Carefully remove the medium from the wells and add 100 µL of the prepared TIC10

dilutions or vehicle control to the respective wells.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5%

CO2.
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MTT Addition and Incubation:

After the incubation period, add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

Formazan Solubilization and Measurement:

Carefully remove the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of viability against the log of the TIC10 concentration to generate a

dose-response curve and determine the IC50 value.
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Colony Formation Assay
Objective: To assess the long-term effect of TIC10 on the proliferative capacity and survival of

single cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

TIC10 (stock solution in DMSO)

6-well plates

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

PBS

Procedure:

Cell Seeding:

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL

of complete medium.

Allow the cells to attach overnight.

Drug Treatment:

Treat the cells with various concentrations of TIC10 or vehicle control for a defined period

(e.g., 24-72 hours).

Colony Growth:

After the treatment period, remove the drug-containing medium, wash the wells with PBS,

and add 2 mL of fresh, drug-free complete medium.
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Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible

colonies are formed.

Staining and Quantification:

Wash the wells twice with PBS.

Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

Remove the methanol and add 1 mL of crystal violet solution to each well. Incubate for 20-

30 minutes at room temperature.

Wash the plates gently with water to remove excess stain and allow them to air dry.

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Data Analysis:

Calculate the plating efficiency and survival fraction for each treatment condition relative to

the vehicle control.

Western Blot Analysis
Objective: To investigate the effect of TIC10 on the expression and phosphorylation status of

proteins in the Akt/ERK and TRAIL signaling pathways.

Materials:

Cancer cell line of interest

Complete cell culture medium

TIC10 (stock solution in DMSO)

6-well or 10 cm plates

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-FOXO3a, anti-

TRAIL, anti-GAPDH or β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

Treat the cells with TIC10 or vehicle control for the desired time.

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the

supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Transfer:

Normalize the protein amounts and prepare samples with Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection:

Incubate the membrane with ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Data Analysis:

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Compare the protein expression levels between treated and control samples.

Conclusion
TIC10 (ONC201) is a promising anti-cancer agent with a well-defined mechanism of action that

induces TRAIL-mediated apoptosis in a variety of cancer cell lines. The provided protocols offer

a framework for researchers to investigate the efficacy and molecular effects of TIC10 in their

specific models of interest. Further research and clinical trials are ongoing to fully elucidate the

therapeutic potential of this novel compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.protocols.io/view/colony-formation-wiefcbe
https://www.researchgate.net/figure/Values-of-IC-10-IC-50-and-IC-90-obtained-from-inhibitor-curves-of-AG494-and-AG1478_tbl1_228324869
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://artscimedia.case.edu/wp-content/uploads/sites/198/2016/10/31152714/Soft_Agar_Assay_Protocol.pdf
https://www.benchchem.com/product/b1681507#sc-10-treatment-for-specific-cell-lines
https://www.benchchem.com/product/b1681507#sc-10-treatment-for-specific-cell-lines
https://www.benchchem.com/product/b1681507#sc-10-treatment-for-specific-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681507?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

